![molecular formula C7H6N2O2S B2370172 6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 180688-62-4](/img/structure/B2370172.png)
6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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Overview
Description
“6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is a chemical compound with the molecular formula C7H6N2O2S and a molecular weight of 182.2 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6N2O2S/c1-11-6-5(4-10)9-2-3-12-7(9)8-6/h2-4H,1H3 . This indicates that the compound has a methoxy group attached to the imidazo[2,1-b][1,3]thiazole ring, and a carbaldehyde group attached to the 5-position of the thiazole ring.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 127-130°C .Scientific Research Applications
Anticancer Activity
A series of imidazo[2,1-b]thiazole-based chalcone derivatives were designed, synthesized, and tested for their anticancer activities . The compounds were tested on three different types of cancer cells: colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7). The compound 3j, in particular, exhibited high cytotoxic activity on the cancer cells .
Apoptosis Induction
The compound 3j, derived from imidazo[2,1-b]thiazole-based chalcones, was found to induce apoptosis in MCF-7 cells . Flow cytometry analysis showed that treatment with 3j resulted in mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis .
Molecular Docking Studies
In silico molecular docking approaches were carried out to confirm the experimental observations and investigate the efficacy of the compound 3j . The interactions of 3j on DNA dodecamer and caspase-3 were investigated by molecular docking studies .
Antimicrobial Activity
Thiazoles, which include imidazo[2,1-b]thiazole, have been found to have diverse biological activities, including antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs .
Antifungal Activity
Thiazoles also exhibit antifungal activity . This property can be exploited in the development of new antifungal drugs .
Neuroprotective Activity
Some thiazole analogues have previously been employed as effective central nervous system (CNS) medications . This suggests that imidazo[2,1-b]thiazole derivatives could potentially have neuroprotective applications .
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that imidazothiazole derivatives can stimulate human constitutive androstane receptor (car) nuclear translocation . This suggests that 6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde might interact with its targets and cause changes at the molecular level.
Biochemical Pathways
It’s known that some thiazole derivatives can interact with topoisomerase ii, leading to dna double-strand breaks . This could potentially be one of the pathways affected by this compound.
Result of Action
Some compounds showed dose-dependent antiproliferative effects against certain cell lines , suggesting that this compound might have similar effects.
properties
IUPAC Name |
6-methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-11-6-5(4-10)9-2-3-12-7(9)8-6/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZZVYHLXZYNIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N2C=CSC2=N1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
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